Muzanzagenin

Description

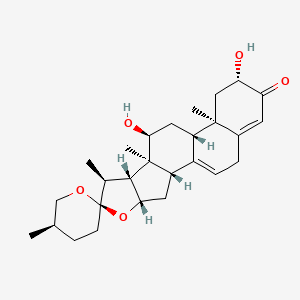

Structure

3D Structure

Properties

Molecular Formula |

C27H38O5 |

|---|---|

Molecular Weight |

442.6 g/mol |

IUPAC Name |

(2S,4S,5'R,6R,7S,8R,9S,10S,12S,13R,15S)-10,15-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-1(20),17-diene-6,2'-oxane]-16-one |

InChI |

InChI=1S/C27H38O5/c1-14-7-8-27(31-13-14)15(2)24-22(32-27)10-19-17-6-5-16-9-20(28)21(29)12-25(16,3)18(17)11-23(30)26(19,24)4/h6,9,14-15,18-19,21-24,29-30H,5,7-8,10-13H2,1-4H3/t14-,15+,18+,19+,21+,22+,23+,24+,25+,26-,27-/m1/s1 |

InChI Key |

QRAOBCVRMVGMTN-QWNORFRRSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3([C@H](C[C@H]5C4=CCC6=CC(=O)[C@H](C[C@]56C)O)O)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(C(CC5C4=CCC6=CC(=O)C(CC56C)O)O)C)C)OC1 |

Synonyms |

2beta,12alpha-dihydroxy-(25R)-spirosta-4,7-dien-3-one muzanzagenin |

Origin of Product |

United States |

Isolation and Purification Methodologies for Muzanzagenin

Extraction Techniques from Plant Biomass

The initial step in obtaining Muzanzagenin from plant material, such as the roots of Asparagus africanus or Asparagus racemosus, involves extraction acs.orgajopred.combanglajol.infouonbi.ac.kebdpsjournal.org. Plant material is typically dried and pulverized into a fine powder to increase the surface area for extraction researchgate.netmdpi.com.

Common extraction methods for saponins (B1172615) and sapogenins include maceration, Soxhlet extraction, and heat reflux extraction mdpi.comresearchgate.net. These conventional methods are relatively simple but may require large amounts of solvent and longer extraction times mdpi.com. Solvents commonly used for saponin (B1150181) extraction include water, ethanol, methanol (B129727), n-butanol, acetone, ethyl acetate, and dichloromethane, or mixtures thereof nih.govmdpi.com. Ethanol and n-butanol are frequently employed nih.gov. The choice of solvent and extraction conditions such as temperature, time, and the solid-to-liquid ratio can significantly influence the yield and composition of the extract nih.govmdpi.comresearchgate.net. For instance, a mixture of ethanol-water (70% ethanol) at 50°C has been detailed for saponin extraction nih.gov.

Some methods involve an initial defatting step using lipophilic solvents like petroleum ether or n-hexane before the main extraction of saponins with aqueous alcohol mdpi.com. Alternatively, some processes directly treat ground plant material with aqueous strong acid to hydrolyze saponins to sapogenins, which can then be filtered and extracted google.com.

More advanced or "green" extraction techniques, such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), are also used to improve efficiency, requiring less solvent and shorter extraction times mdpi.comresearchgate.net.

Detailed research findings on extraction parameters for total saponins from plants highlight the influence of factors such as solid-liquid ratio, pH, stirring, contact time, particle size, and extraction temperature researchgate.net. Optimized conditions can lead to higher saponin yields researchgate.net.

Chromatographic Separation Strategies for Sapogenins

Following extraction, chromatographic techniques are essential for separating and isolating individual sapogenins like this compound from complex plant extracts mdpi.comgoogle.comnih.govnih.govresearchgate.net. Saponins and sapogenins often occur as multi-component mixtures with similar polarities, making their separation challenging google.comresearchgate.net.

Column chromatography (CC) is a widely used technique for the separation of saponins and sapogenins ajopred.combanglajol.infobdpsjournal.orggoogle.com. Silica (B1680970) gel is a common stationary phase for column chromatography banglajol.infobdpsjournal.orggoogle.comresearchgate.net. Elution is typically performed using solvent mixtures with increasing polarity banglajol.infobdpsjournal.org. For example, mixtures of chloroform-methanol-water or n-butanol saturated with water have been used as eluents google.com. In one study involving Asparagus racemosus, column chromatography on silica gel was used with a gradient elution of n-hexane in combination with dichloromethane, followed by methanol with dichloromethane, to afford isolated compounds, including this compound banglajol.infobdpsjournal.org.

High-performance liquid chromatography (HPLC) is another crucial technique for the separation and analysis of saponins and sapogenins mdpi.comnih.govnih.govresearchgate.net. Reversed-phase HPLC, often using C18 columns, is frequently employed for separating naturally occurring saponins nih.govnih.gov. Mobile phases commonly consist of mixtures of methanol-water or acetonitrile-water, sometimes with the addition of acids nih.gov. Detecting saponins in HPLC can be challenging as they often lack strong chromophores for UV detection at higher wavelengths nih.govresearchgate.net. Therefore, detectors such as evaporative light scattering detection (ELSD), refractive index (RI) detection, or mass spectrometry (MS) are often used nih.govresearchgate.net. HPLC-MS is particularly valuable for its sensitivity and ability to provide online identification of separated compounds researchgate.net.

Preparative HPLC and two-dimensional preparative liquid chromatography have also been utilized for the efficient separation and purification of saponin monomers from extracts google.com. Two-dimensional techniques can involve a combination of reversed-phase and hydrophilic chromatographic columns google.com.

Countercurrent chromatography (CCC), including high-speed countercurrent chromatography (HSCCC), is recognized as an effective separation technique for saponins mdpi.comresearchgate.net.

Capillary electrophoresis (CE) is another powerful separation and quantitative analysis technology that has been applied to the analysis of saponins in plant extracts mdpi.comresearchgate.net. Affinity CE has been used in conjunction with solid-phase extraction for separation and purification mdpi.com.

Data on specific chromatographic conditions used for isolating this compound from Asparagus species are available in research findings. For instance, in the isolation of this compound from Asparagus racemosus, column chromatography on silica gel was employed with specific solvent gradients banglajol.infobdpsjournal.org.

| Chromatographic Method | Stationary Phase | Mobile Phase Examples | Detection Methods |

| Column Chromatography (CC) | Silica gel | Chloroform-methanol-water, n-butanol saturated with water, n-hexane/dichloromethane/methanol gradients | - |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18, ODS) | Methanol-water, Acetonitrile-water (with or without acid) | ELSD, RI, MS, UV (at low wavelengths) |

| Countercurrent Chromatography (CCC/HSCCC) | - | Biphasic solvent systems | - |

| Capillary Electrophoresis (CE) | - | Buffers | UV, MS |

Advanced Purification Protocols

Beyond initial chromatographic separation, advanced purification protocols may be necessary to obtain high-purity this compound. These protocols often involve further chromatographic steps or other techniques to remove closely related impurities.

Techniques like preparative reversed-phase HPLC can be used for final purification steps to achieve high purity mdpi.comgoogle.comnih.gov. Sequential chromatography using different stationary phases, such as reversed-phase (C18) followed by normal phase (Silica gel), can be employed to further refine the separation of complex saponin mixtures researchgate.net.

Solid-phase extraction (SPE) can also be integrated into purification protocols, sometimes as a preliminary step before chromatography or in conjunction with techniques like CE mdpi.comgoogle.com.

Recrystallization is a common purification method for crystalline compounds and may be used as a final step after chromatographic separation to obtain pure this compound ajopred.com.

Detailed research findings on the isolation of this compound from Asparagus africanus describe its structure elucidation using spectroscopic methods like MS, 1D and 2D NMR, and single crystal X-ray analysis, indicating that highly purified material was obtained for these analyses acs.orguonbi.ac.keresearchgate.net. The isolation of this compound from Asparagus racemosus also involved purification through column chromatography to yield substantial amounts of the compound banglajol.infobdpsjournal.org.

The specific sequence and combination of purification steps are often optimized based on the complexity of the crude extract and the desired purity of the final compound. The goal of these advanced protocols is to isolate this compound from other co-extracted compounds, including other sapogenins or saponins present in the plant source.

| Purification Technique | Description | Application in Sapogenin Purification |

| Preparative HPLC | Larger scale HPLC for isolating compounds. | Used to obtain purified individual sapogenins after initial separation. mdpi.comgoogle.comnih.gov |

| Sequential Column Chromatography | Using multiple columns with different stationary phases (e.g., reversed-phase then normal phase). | Improves separation of complex mixtures with similar polarities. researchgate.net |

| Solid-Phase Extraction (SPE) | Using a solid phase to selectively retain or elute compounds. | Can be used for sample clean-up or fractionation before chromatography. mdpi.comgoogle.com |

| Recrystallization | Purifying crystalline compounds by dissolving and re-crystallizing. | Used as a final step to obtain high-purity crystalline sapogenins. ajopred.com |

Structural Elucidation and Stereochemical Characterization of Muzanzagenin

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules like Muzanzagenin. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals in the molecule's spectrum. nih.gov

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. The chemical shift, integration (number of protons), and multiplicity (splitting pattern) of each signal are critical for identifying the types of protons (e.g., olefinic, methine, methylene (B1212753), methyl).

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. emerypharma.com Coupled with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), it can distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

2D NMR: When 1D spectra are too complex due to signal overlap, 2D NMR techniques are employed to resolve ambiguities. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comyoutube.com It is instrumental in piecing together fragments of the molecule by establishing proton-proton adjacencies.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu This is a powerful and sensitive method for assigning carbon signals based on their attached, and often more easily assigned, protons. emerypharma.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two or three bonds. columbia.edu HMBC is crucial for connecting molecular fragments that are not directly bonded, helping to assemble the complete carbon skeleton and establish the positions of functional groups that lack protons, such as quaternary carbons and carbonyls. youtube.com

While these standard NMR techniques are fundamental to the structural elucidation of this compound, specific chemical shift and coupling constant data are not widely available in public scientific databases.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural insights through its fragmentation patterns. libretexts.org For this compound, high-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), provides the exact mass of the molecular ion. ceon.rs

This high-precision measurement allows for the unambiguous determination of the elemental composition. nih.gov The molecular formula for this compound has been established as C₂₇H₃₈O₅. nih.gov Tandem mass spectrometry (MS/MS) experiments involve the selection and fragmentation of the molecular ion to produce a characteristic pattern of product ions. nih.govcore.ac.uk Analysis of these fragments, such as the neutral losses of water (H₂O) or carbon monoxide (CO), provides valuable information for confirming the proposed structure derived from NMR data. mdpi.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₇H₃₈O₅ | nih.gov |

| Molecular Weight | 442.6 g/mol | nih.gov |

| Monoisotopic Mass | 442.27192431 Da | nih.gov |

Definitive Structural Assignment via Single Crystal X-ray Analysis

Single-crystal X-ray analysis stands as the definitive method for determining the complete three-dimensional structure of a crystalline compound, providing unequivocal proof of atomic connectivity and absolute stereochemistry. mdpi.com The technique involves directing X-rays at a single, high-quality crystal of the substance. nih.gov The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. mdpi.com

Key data obtained from this analysis include the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (which describes the symmetry elements within the crystal). ucl.ac.ukanl.gov For complex polycyclic molecules like this compound, X-ray crystallography would confirm the fusion of the steroidal rings and the stereochemistry at each chiral center. However, specific crystallographic data for this compound, such as its crystal system (e.g., monoclinic, orthorhombic) and space group, are not currently available in public structural databases. atomic-scale-physics.deresearchgate.net

Classification as a Steroidal Sapogenin and Oxosteroid

This compound's chemical structure allows for its classification into specific chemical families based on its core skeleton and functional groups.

Oxosteroid: this compound is classified as an oxosteroid. nih.gov This classification is defined by the presence of a steroid skeleton that contains one or more ketone (C=O) functional groups. hmdb.ca

Steroidal Sapogenin: The molecule is also a steroidal sapogenin. Sapogenins are the non-sugar (aglycone) portions of saponins (B1172615), which are naturally occurring plant glycosides. wikipedia.orgnih.gov The structure of this compound features a C27 spirostanol (B12661974) skeleton, which is the characteristic framework of many steroidal sapogenins. semanticscholar.org Specifically, its synonym, 2β,12α-dihydroxy-(25R)-spirosta-4,7-dien-3-one, clearly identifies it as a derivative of spirostan, confirming its place within this class of compounds. nih.gov

Chemical Synthesis Approaches for Muzanzagenin and Its Analogs

Total Synthesis Pathways

Comprehensive reports detailing the de novo total synthesis of muzanzagenin are not widely available in the immediate search results. Total synthesis of spirostanoidal sapogenins typically involves constructing the characteristic five-ring spirostane skeleton, including the fused rings (A, B, C, D) and the spiro-linked E and F rings. This often requires a convergent or linear synthetic strategy employing a series of complex organic reactions to establish the correct stereochemistry at each chiral center and introduce the necessary functional groups, such as the hydroxyl and ketone moieties present in this compound. Given the structural complexity, a total synthesis would likely involve key steps such as stereoselective cyclizations, functional group interconversions, and control over the spiroketal formation.

While specific pathways for this compound are not detailed, research on the total synthesis of other complex natural products with polycyclic structures, such as lignans (B1203133) and other steroids, highlights the methodologies that could be adapted. For instance, chemoenzymatic total synthesis has been employed for compounds like (-)-podophyllotoxin, an aryltetralin lignan (B3055560), utilizing enzymatic oxidative C-C coupling to construct the core structure diastereoselectively. researchgate.net Such approaches demonstrate the potential for combining chemical and enzymatic methods in the synthesis of complex natural products.

Strategies for Semisynthesis and Derivatization

Semisynthesis, starting from naturally abundant precursors with similar steroidal skeletons, offers a more practical route to this compound and its analogs compared to total synthesis. This compound itself is a sapogenin, the aglycone portion of a steroidal saponin (B1150181). Steroidal saponins (B1172615) are widely distributed in plants, and their sapogenins can be obtained through hydrolysis of the glycosidic linkages.

Strategies for the semisynthesis of this compound or related spirostanoids would likely involve obtaining a suitable steroidal precursor, potentially from a more abundant natural source or a readily available steroid, and then introducing or modifying functional groups and stereocenters to match the structure of this compound. This could involve selective oxidation or reduction reactions to introduce the hydroxyl and ketone groups at the correct positions (C-2, C-3, C-12) and stereochemistry (2β, 12α), as well as potentially manipulating the double bonds at C-4 and C-7.

Derivatization strategies focus on modifying the existing functional groups of this compound or its semisynthetic precursors to alter their properties or enhance their biological activity. This can include:

Esterification or etherification of the hydroxyl groups to change lipophilicity or introduce targeting moieties.

Modification of the ketone group through reactions like reduction, oxime formation, or ketal formation.

Alteration of the spiroketal moiety or the attached side chain (F ring).

Research on the derivatization of other natural products, such as lignans and quassinoids, for improved biological activity and reduced toxicity provides a precedent for such approaches with this compound. researchgate.netscispace.com For example, semisynthetic artemisinin (B1665778) derivatives have been developed and approved for use, demonstrating the success of modifying natural scaffolds. gla.ac.uk

Design and Synthesis of this compound Derivatives for Activity Modulation

The design and synthesis of this compound derivatives are driven by the aim to modulate its biological activities, such as its reported antiprotozoal properties. researchgate.networldagroforestry.orgresearchgate.netacs.org By systematically modifying the structure of this compound, researchers can explore the relationship between chemical structure and biological activity (Structure-Activity Relationship - SAR).

The synthesis of derivatives would involve targeted chemical transformations at specific positions of the this compound core or its precursors. This could include:

Modifications at the hydroxyl groups: Introducing different acyl or alkyl groups to study the impact on activity and pharmacokinetic properties.

Modifications at the ketone group: Synthesizing reduced or oxidized forms, or creating Schiff bases or oximes.

Alterations to the double bonds: Hydrogenation or epoxidation to investigate the role of unsaturation.

Modifications to the spiroketal ring: Opening or altering the F ring structure.

Detailed research findings on the synthesis and activity of this compound derivatives are limited in the provided search results. However, studies on other natural products indicate that even subtle structural changes can significantly impact biological activity. For instance, synthetic analogues of gossypol, a natural compound with anti-malarial activity, were found to lose toxicity while retaining antiplasmodial activity. nih.gov

Computational methods, such as molecular docking and ADMET analysis, can play a crucial role in the design phase by predicting the potential binding affinity of designed derivatives to biological targets and assessing their pharmacokinetic properties and potential toxicity in silico before commencing synthesis. researchgate.netnih.govresearchgate.netmdpi.com This can help prioritize the synthesis of the most promising candidates.

While specific data tables detailing the synthesis and yields of this compound or its derivatives were not found, the general principles of synthetic organic chemistry, coupled with insights from the semisynthesis and derivatization of related steroidal compounds, guide the potential approaches in this area. The synthesis of derivatives allows for the systematic exploration of the chemical space around the this compound scaffold to identify compounds with improved potency, selectivity, or other desirable pharmacological properties.

Pharmacological and Biological Activities of Muzanzagenin Preclinical Research

Antiprotozoal Efficacy

Muzanzagenin has demonstrated activity against several protozoal parasites, including Plasmodium falciparum and Leishmania major, in in vitro models. acs.orgkisiiuniversity.ac.kedoc-developpement-durable.orgacs.orgresearchgate.netresearchgate.netd-nb.inforesearchgate.netscispace.com

Antiplasmodial Activity in Plasmodium falciparum In Vitro Models

Studies have shown that this compound exhibits moderate in vitro antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. acs.orgkisiiuniversity.ac.kedoc-developpement-durable.orgacs.orgd-nb.inforesearchgate.net Research on Asparagus africanus root extract, from which this compound was isolated, indicated activity against four different malaria schizont strains. ajol.infoejhd.org this compound was identified as one of the bioactive compounds responsible for this anti-malarial activity. ajol.infoejhd.orgresearchgate.netnih.gov

Reported IC₅₀ values for this compound against various P. falciparum strains in in vitro assays include:

K39 isolate: 61 µM kisiiuniversity.ac.kedoc-developpement-durable.orgworldagroforestry.org

Four different malaria schizont strains: 16, 163, 23, and 16 µM. acs.orgkisiiuniversity.ac.keacs.orgd-nb.inforesearchgate.net

3D7 strain (chloroquine-sensitive): 23 ± 2 µM. kisiiuniversity.ac.ke

V1/S strain (chloroquine-resistant): 163 ± 23 µM. kisiiuniversity.ac.ke

Dd2 strain (chloroquine-resistant): 16 ± 2 µM. kisiiuniversity.ac.ke

These findings suggest that this compound possesses moderate antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

Here is a summary of the antiplasmodial activity data:

| Plasmodium falciparum Strain | IC₅₀ (µM) | Citation |

|---|---|---|

| K39 | 61 ± 9 | kisiiuniversity.ac.kedoc-developpement-durable.orgworldagroforestry.org |

| Malaria Schizont Strain 1 | 16 | acs.orgkisiiuniversity.ac.keacs.orgd-nb.inforesearchgate.net |

| Malaria Schizont Strain 2 | 163 | acs.orgkisiiuniversity.ac.keacs.orgd-nb.inforesearchgate.net |

| Malaria Schizont Strain 3 | 23 | acs.orgkisiiuniversity.ac.keacs.orgd-nb.inforesearchgate.net |

| Malaria Schizont Strain 4 | 16 | acs.orgkisiiuniversity.ac.keacs.orgd-nb.inforesearchgate.net |

| 3D7 (Chloroquine-sensitive) | 23 ± 2 | kisiiuniversity.ac.ke |

| V1/S (Chloroquine-resistant) | 163 ± 23 | kisiiuniversity.ac.ke |

| Dd2 (Chloroquine-resistant) | 16 ± 2 | kisiiuniversity.ac.ke |

Antileishmanial Activity in Leishmania major In Vitro Models

This compound has also shown in vitro activity against Leishmania major promastigotes. acs.orgacs.orgresearchgate.netresearchgate.netresearchgate.net Leishmania major is a protozoan parasite that causes cutaneous leishmaniasis. Studies have reported an IC₅₀ value of 70 µM for this compound against Leishmania major promastigotes. acs.orgacs.orgresearchgate.net this compound, found in Asparagus africanus, has been reported to show potential activity against promastigotes of L. major. researchgate.netresearchgate.net

A summary of the antileishmanial activity data is provided below:

| Leishmania Species | Stage | IC₅₀ (µM) | Citation |

|---|---|---|---|

| Leishmania major | Promastigotes | 70 | acs.orgacs.orgresearchgate.net |

Antibacterial Properties

This compound has been investigated for its antibacterial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. worldagroforestry.orgbdpsjournal.orgresearchgate.netbvsalud.orgresearchgate.netopenpolar.noresearchgate.net

Activity against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus)

This compound has shown significant antibacterial activity against Staphylococcus aureus, a common Gram-positive bacterium known for causing various infections. worldagroforestry.orgbdpsjournal.orgresearchgate.netbvsalud.orgresearchgate.netopenpolar.noresearchgate.net Isolated compounds, including this compound, from Asparagus racemosus were found to be active against S. aureus. researchgate.netbvsalud.orgresearchgate.netopenpolar.no In one study, this compound (referred to as compound 4) showed significant antibacterial activity against S. aureus with a Minimum Inhibitory Concentration (MIC) value of 0.05 mg/mL. bdpsjournal.org

Summary of activity against Staphylococcus aureus:

| Bacterial Strain | MIC (mg/mL) | Citation |

|---|---|---|

| Staphylococcus aureus | 0.05 | bdpsjournal.org |

Activity against Gram-Negative Bacterial Strains (e.g., Escherichia coli)

This compound has also demonstrated activity against Gram-negative bacterial strains, such as Escherichia coli. worldagroforestry.orgbdpsjournal.orgresearchgate.net Research indicates that this compound (compound 4) showed significant activity against E. coli with an MIC value of 0.12 mg/mL. bdpsjournal.org

Summary of activity against Escherichia coli:

| Bacterial Strain | MIC (mg/mL) | Citation |

|---|---|---|

| Escherichia coli | 0.12 | bdpsjournal.org |

Molecular Mechanism and Enzyme Inhibition Studies

While detailed molecular mechanisms of this compound's biological activities are still under investigation, some studies have explored its potential interactions with biological targets, particularly in the context of antiviral activity. Molecular docking studies have suggested that this compound may have the potential to inhibit TNF-α, an inflammatory mediator, with a binding affinity of -6.3 Kcal/mol. mdpi.com Additionally, in silico studies have indicated that this compound might inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, potentially inhibiting viral RNA synthesis and leading to life cycle arrest. plos.org

Inhibition of Specific Viral Enzymes (e.g., RNA-dependent RNA polymerase)

Studies have investigated the potential of this compound to inhibit viral enzymes, particularly RNA-dependent RNA polymerase (RdRp). RdRp is a crucial enzyme for the replication of certain viruses, including SARS-CoV-2. plos.orgnih.govnih.gov In silico studies have predicted that this compound may possess good affinity for the RdRp of SARS-CoV-2, suggesting a potential for inhibiting viral RNA synthesis and subsequently arresting the viral life cycle. plos.orgnih.gov Molecular docking studies have been employed to assess the potential antiviral activity of various phytoconstituents, including this compound, against key SARS-CoV-2 targets like the Spike protein, Main Protease, and RdRp. nih.govresearchgate.net These computational approaches aim to identify compounds that could serve as potential antiviral agents by targeting essential viral machinery. nih.govresearchgate.net

Modulation of Cellular Enzymatic Activity (e.g., α-mannosidase)

Research indicates that this compound may modulate cellular enzymatic activity, such as that of α-mannosidase. α-mannosidase is a lysosomal enzyme involved in the degradation of glycoproteins. nih.govresearchgate.net Inhibition of α-mannosidase activity is a characteristic feature of certain conditions, such as swainsonine (B1682842) poisoning, which leads to widespread cellular vacuolar degeneration. nih.govresearchgate.net While the precise mechanisms and implications of this compound's modulation of α-mannosidase are areas of ongoing investigation, studies on other compounds have explored their inhibitory effects on this enzyme. kupdf.net Research involving metabolomic analysis in the context of α-mannosidase inhibition, for instance, in renal tubular epithelial cells exposed to swainsonine, provides insights into the cellular pathways affected by such enzymatic modulation. nih.govresearchgate.net

Antioxidant Potential in In Vitro Models

This compound has demonstrated antioxidant potential in in vitro models. globalauthorid.comresearchgate.netresearchgate.net Antioxidant activity is commonly assessed using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. globalauthorid.comresearchgate.netresearchgate.netcore.ac.uk Studies evaluating the antioxidant capacities of various compounds, including those found in natural sources, often utilize DPPH, ABTS, HORAC, and CUPRAC assays to measure radical scavenging ability and reducing power. researchgate.netmdpi.com For example, research on the antioxidant activity of extracts and isolated compounds from plants has reported IC50 values, indicating the concentration required to inhibit 50% of free radicals. researchgate.netmdpi.com this compound's antioxidant activity has been assessed in such in vitro systems. globalauthorid.comresearchgate.netresearchgate.net

In Vitro Antioxidant Activity Assays (Examples from literature on various compounds)

| Assay Method | Measured Activity | Example Findings (Illustrative) |

| DPPH | Radical scavenging ability | IC50 values reported for various compounds. researchgate.netresearchgate.netmdpi.com |

| ABTS | Radical scavenging ability | IC50 values reported. mdpi.com |

| FRAP | Reducing ability | Antioxidant capacity expressed as ferrous sulfate (B86663) equivalents. mdpi.com |

| HORAC | Hydroxyl radical scavenging | IC50 values reported. researchgate.net |

| CUPRAC | Cupric ion reducing capacity | IC50 values reported. researchgate.net |

Detailed research findings on the antioxidant potential of compounds often involve comparing their activity to known antioxidant standards like Trolox, ascorbic acid, or quercetin. researchgate.net The results from these in vitro models contribute to understanding the potential of this compound to counteract oxidative stress. researchgate.net

Biosynthetic Pathways and Metabolic Precursors of Muzanzagenin

Proposed Biosynthetic Routes in Asparagus Species

Specific proposed biosynthetic routes leading precisely to Muzanzagenin in Asparagus species have not been widely elucidated in the available literature. However, the presence of this compound as a steroidal sapogenin suggests its biosynthesis follows the general pathway for steroidal saponins (B1172615) and sapogenins found in these plants. Steroidal saponins are major bioactive constituents in Asparagus, and their aglycone portions are typically spirostanol (B12661974) or furostanol types. cenmed.com this compound itself is a spirostanol sapogenin. The biosynthesis of these compounds involves cyclization of oxidosqualene, a triterpene precursor derived from the isoprenoid pathway, to form a sterol intermediate, followed by a series of modifications including hydroxylations, oxidations, desaturations, and glycosylation steps (though this compound is a sapogenin, the aglycone part of a saponin). The synthesis of sarsasapogenin (B1680783), another spirostanol sapogenin, has been reported in callus cultures of A. racemosus, indicating that the necessary enzymatic machinery for spirostanol biosynthesis is present in this genus. researchgate.net This suggests that this compound biosynthesis likely shares common initial steps with other steroidal sapogenins in Asparagus.

Identification of Early and Intermediate Biosynthetic Precursors

While the ultimate precursors for steroidal sapogenins are derived from the isoprenoid pathway (IPP and DMAPP) and involve intermediates like squalene (B77637) and oxidosqualene leading to sterol skeletons, the specific early and intermediate precursors directly on the biosynthetic path to this compound's unique structure (with hydroxyl groups at positions 2 and 12, an oxo group at position 3, and double bonds at positions 4 and 7) have not been explicitly identified in the reviewed research. The presence of other steroidal saponins and sapogenins like protodioscin (B192190) (a furostanol glycoside) and sarsasapogenin (a spirostanol sapogenin) in Asparagus indicates a broader capacity for steroid metabolism within the genus. cenmed.comresearchgate.net Further research is needed to pinpoint the exact sequence of intermediate compounds that are converted to this compound.

Characterization of Key Enzymes Involved in Biosynthesis

The specific enzymes responsible for catalyzing the individual steps in the biosynthesis of this compound, particularly the enzymes performing the hydroxylations at C-2 and C-12, the oxidation at C-3, and the introduction of double bonds at C-4 and C-7, have not been characterized or reported in the provided scientific literature. General classes of enzymes involved in steroid biosynthesis in plants include oxidosqualene cyclases, cytochrome P450-dependent monooxygenases (which perform hydroxylations and oxidations), and various reductases and isomerases. Identifying the specific isoforms of these enzymes that act regioselectively and stereoselectively to produce this compound's distinct structure remains an area requiring further investigation.

Analytical Methodologies for Muzanzagenin Detection and Quantification

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Profiling

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), including its ultra-high performance variants (UHPLC-MS), is a primary technique employed for the profiling, detection, and identification of muzanzagenin in complex mixtures. This hyphenated technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry.

Studies investigating the chemical composition of plant extracts, such as Asparagus racemosus and Hedyotis aspera, have successfully utilized LC-MS/MS and HPLC-QTOF-MS/MS to identify this compound among other metabolites. nih.govmdpi.commdpi.comnih.govglobalauthorid.com The technique allows for the separation of this compound based on its physicochemical properties within the chromatographic column, followed by its detection and characterization by mass spectrometry based on its mass-to-charge ratio (m/z) and fragmentation pattern.

In one study, UHPLC-Q-Exactive-MS/MS was used to identify chemical components, including this compound, in steamed ginseng water. The analysis involved both positive and negative ion modes, with a mass scanning range of 150.0–2000.0 m/z. Specific parameters included a sheath gas flow rate of 40 arb, aux gas of 10 arb, spray voltage of ± 3.5 KV, capillary temperature of 350 °C, and fragmentation voltage of 30 ev. mdpi.com Another application in Asparagus racemosus root extract employed reverse-phase chromatography with a Zorbax Eclipse plus C18 column (2.1x150mm, 1.8 microns pore size) and a gradient elution using 0.1% formic acid in channel A and 90% acetonitrile (B52724) in 0.1% formic acid in channel B. researchgate.net

LC-MS-based methods are also integral to untargeted metabolomics studies where this compound has been identified as a differential metabolite. nih.govfrontiersin.orgmdpi.com The sensitivity and selectivity of LC-MS are highlighted in its quantitative applications, offering better performance compared to some competing techniques. mdpi.com Predicted LC-MS/MS spectra for this compound are available, providing valuable data for identification purposes by comparing experimental data with in silico fragmentation databases. mdpi.comhmdb.ca

Spectroscopic Fingerprinting Techniques for Qualitative Analysis

Spectroscopic techniques play a vital role in the qualitative analysis and structural elucidation of this compound, providing detailed information about its molecular structure. Mass spectrometry (MS), as discussed in conjunction with chromatography, provides molecular weight information and fragmentation patterns that are characteristic of the compound. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1D and 2D NMR methods, has been instrumental in the complete structural elucidation of this compound. acs.orgnih.govbanglajol.info By analyzing the chemical shifts, coupling constants, and correlations between atomic nuclei (such as 1H and 13C), researchers can piece together the arrangement of atoms and functional groups within the this compound molecule. Single crystal X-ray analysis has also been used to definitively establish the structure of this compound. acs.orgnih.gov

These spectroscopic methods, particularly the combination of MS and NMR, effectively serve as fingerprinting techniques. The unique spectral data obtained for this compound provides a characteristic signature that allows for its unambiguous identification and differentiation from other compounds. Comparing experimental spectra with reported data or spectral databases is a standard approach in this qualitative analysis.

Integration into Metabolomic Research Platforms

This compound has been identified and analyzed within the framework of metabolomic research platforms. Metabolomics involves the comprehensive study of all small molecules (metabolites) within a biological system. frontiersin.org The integration of techniques like LC-MS/MS into untargeted metabolomics allows for the broad identification and relative quantification of numerous metabolites, including compounds like this compound. nih.govnih.govfrontiersin.orgmdpi.comresearchgate.net

In metabolomic studies, this compound has been found as a constituent in extracts of plants like Asparagus racemosus and in studies investigating the metabolic changes in biological systems under certain conditions, such as swainsonine (B1682842) poisoning in renal tubular epithelial cells. nih.govnih.govfrontiersin.org

Data processing and analysis in metabolomics, where this compound is identified, often involve multivariate statistical methods such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA). mdpi.comnih.govfrontiersin.orgmdpi.comresearchgate.net These methods help visualize differences in metabolite profiles between groups and identify metabolites, like this compound, that contribute significantly to these differences. Identification of metabolites in these platforms is often achieved by comparing experimental data (m/z, retention time, fragmentation patterns) with in-house or publicly available databases such as PubChem, HMDB, and FooDB. mdpi.comresearchgate.net The identification of this compound within these platforms highlights its presence and potential role in the metabolic context of the studied biological systems.

Ecological and Chemosystematic Relevance of Muzanzagenin

Role in Plant Defense Mechanisms and Chemical Ecology

Muzanzagenin is a key player in the chemical ecology of the plants that produce it, contributing significantly to their defense against a variety of biological threats. As a member of the steroidal saponin (B1150181) family, its presence is a crucial component of the plant's innate immune system.

Steroidal saponins (B1172615), in general, are known for their broad spectrum of biological activities, including antifungal and insecticidal properties. These compounds are considered phytoanticipins, meaning they are present in the plant constitutively as a pre-emptive defense mechanism against potential pathogens and herbivores. The defensive action of saponins is often attributed to their ability to interact with sterols in the cell membranes of fungi and other organisms, leading to membrane disruption and cell death. juniperpublishers.com

While direct studies on the specific defensive roles of this compound are emerging, the well-documented activities of steroidal saponins in the Asparagus genus provide a strong indication of its function. For instance, extracts from Asparagus species, rich in steroidal saponins, have demonstrated significant antifungal activity against various fungal pathogens. juniperpublishers.comnih.gov This suggests that this compound likely contributes to the resistance of Asparagus africanus to fungal infections.

Furthermore, the bitter taste often associated with saponins can act as a feeding deterrent to herbivores. juniperpublishers.com This anti-feedant property is a vital component of the plant's defense strategy, reducing the likelihood of being consumed by insects and other animals. Phytoecdysteroids, another class of steroidal compounds found in Asparagus, are known to deter insect herbivores, and saponins are believed to contribute to this defensive arsenal. researchgate.net The presence of this compound in Asparagus africanus is therefore likely to be part of a multi-faceted chemical defense system.

The table below summarizes the known biological activities of steroidal saponins from the Asparagus genus, which are indicative of the potential defensive functions of this compound.

| Biological Activity | Organism(s) Affected | Implied Defensive Role |

| Antifungal | Various fungal pathogens | Protection against fungal diseases |

| Insecticidal | Insect herbivores | Deterrence of insect feeding |

| Antifeedant | Herbivores | Reduction of herbivory |

Chemosystematic Markers within the Liliaceae Family and Asparagus Genus

The distribution of secondary metabolites, such as this compound, across different plant species is not random and often reflects their evolutionary relationships. The unique chemical structures and profiles of these compounds can serve as valuable chemosystematic markers for clarifying taxonomic classifications.

The Liliaceae family, in its broader historical sense (sensu lato), and the more narrowly defined Asparagaceae are characterized by the presence of a diverse array of steroidal saponins. nih.gov The structural variations in the aglycones (sapogenins) and the attached sugar chains provide a rich source of characters for taxonomic analysis. The presence of specific saponins can be characteristic of a particular genus or even species.

This compound was first isolated from Asparagus africanus, a species within the Liliaceae family (now often placed in Asparagaceae). nih.gov The occurrence of this specific sapogenin can be a distinguishing feature of this species and its close relatives. Chemotaxonomic studies within the genus Asparagus have utilized the profiles of steroidal saponins to differentiate between various species. juniperpublishers.com While extensive research on the distribution of this compound across the entire Asparagus genus is ongoing, its identification in A. africanus provides a valuable data point for the chemosystematic mapping of this group of plants.

The table below illustrates the distribution of selected steroidal sapogenins across different Asparagus species, highlighting the potential of these compounds as chemosystematic markers.

| Sapogenin/Saponin | Asparagus Species |

| This compound | A. africanus nih.gov |

| Sarsasapogenin (B1680783) | A. officinalis, A. racemosus researchgate.net |

| Diosgenin | A. officinalis ekb.eg |

| Shatavarin | A. racemosus researchgate.net |

| Protodioscin (B192190) | A. officinalis ishs.org |

The unique presence of this compound in Asparagus africanus and the varied distribution of other related compounds across the genus underscore the utility of these chemical markers in botanical classification. Further research into the broader occurrence of this compound will undoubtedly contribute to a more refined understanding of the evolutionary relationships within the Asparagus genus and the wider Liliaceae family.

Ethnobotanical Context and Scientific Validation of Traditional Uses

Documentation of Traditional Medicinal Applications

Muzanzagenin was isolated from the roots of Asparagus africanus Lam., a versatile perennial plant found across a wide range of habitats in Africa, the Arabian Peninsula, and India. wikipedia.orgearthborn.africa This plant, also known as African asparagus or wild asparagus, holds a significant place in various traditional healing systems. wikipedia.org

Ethnobotanical studies have documented the extensive use of different parts of Asparagus africanus to treat a multitude of ailments. The roots, shoots, and underground stems are utilized in remedies for conditions such as rheumatism, arthritis, eye problems, nausea, and infections of the bladder and kidney. sanbi.org In South Africa, traditional uses include the treatment of headaches, stomach aches, sore throats, and sexually transmitted infections. wikipedia.org Furthermore, the plant is employed in traditional medicine for managing malaria, leishmaniasis, and bilharziasis. nih.gov In Ethiopian traditional medicine, the cladodes are applied topically for skin lesions. wikipedia.org The roots are also used in postpartum care to facilitate the expulsion of the afterbirth and have been noted for their use in traditional birth control by rural women in Uganda. wikipedia.org

The following table summarizes the documented traditional medicinal uses of Asparagus africanus, the plant source of this compound.

| Plant Part Used | Traditional Medicinal Application |

| Roots, Shoots, Underground Stems | Rheumatism, Arthritis, Eye problems, Nausea, Colic, Pulmonary tuberculosis, Bladder and kidney infections |

| Roots | Post-childbirth recovery (expulsion of afterbirth), Traditional birth control, Headaches, STIs, Stomach aches, Sore throats, Malaria, Pain relief, Anti-inflammatory |

| Branchlets, Stems, Roots | Mental disturbance |

| Powdered Dried Roots | Applied to scarifications during circumcision |

| Cladodes | Skin lesions |

Bioassay-Guided Fractionation for Validation of Ethnomedicinal Practices

The traditional use of Asparagus africanus for treating malaria prompted scientific investigation to validate its efficacy and identify the active compounds. nih.gov Bioassay-guided fractionation is a pivotal scientific method used to systematically separate a crude natural extract into smaller fractions and test the biological activity of each fraction. This iterative process allows researchers to isolate the specific compound(s) responsible for the observed therapeutic effect.

In the case of Asparagus africanus, a root extract was subjected to bioassay-guided fractionation to investigate its antiprotozoal properties. nih.gov This process led to the isolation of two active compounds: the sapogenin this compound and the lignan (B3055560) (+)-nyasol. nih.gov

The antiplasmodial activity of this compound was evaluated in vitro against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. wikipedia.orgnih.gov The results demonstrated that this compound exhibited moderate activity against the malaria schizonts. nih.gov The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a substance needed to inhibit a biological process by half, were determined for this compound against four different malaria strains. nih.gov

The research findings from the bioassay-guided fractionation and subsequent in vitro testing are detailed in the table below.

| Compound | Organism | Bioassay | IC50 Values |

| This compound | Plasmodium falciparum (four schizont strains) | In vitro antiplasmodial activity | 16 µM, 163 µM, 23 µM, and 16 µM |

| (+)-Nyasol | Plasmodium falciparum (schizonts) | In vitro antiplasmodial activity | 49 µM |

| (+)-Nyasol | Leishmania major (promastigotes) | In vitro antiprotozoal activity | 12 µM |

These findings provide scientific validation for the traditional use of Asparagus africanus in treating malaria. wikipedia.orgnih.gov The isolation of this compound as one of the active principles responsible for the plant's antiplasmodial properties underscores the value of ethnobotanical knowledge as a guide for modern drug discovery. nih.gov

Future Research Directions and Translational Applications

Advanced Mechanistic Elucidation at the Molecular and Cellular Levels

Further research is needed to fully elucidate the precise molecular and cellular mechanisms underlying the observed biological activities of muzanzagenin. While its antiprotozoal activity against Leishmania major and Plasmodium falciparum has been reported prota4u.orgscispace.com, the specific protein targets and pathways involved require detailed investigation. For instance, studies could focus on how this compound interacts with essential enzymes or cellular structures in these parasites. Research into the mechanism of action of antimalarial flavonoids, another class of natural compounds, suggests they may inhibit fatty acid biosynthesis (FAS II) or the influx of specific molecules into infected erythrocytes; similar investigations could be pursued for this compound d-nb.info.

In the context of its potential nephroprotective effects suggested by in silico studies, further research should aim to validate these findings through in vitro and in vivo experiments researchgate.netmdpi.comresearchgate.netresearchgate.net. This would involve detailed studies on its interaction with inflammatory mediators like TNF-α at a functional level within kidney cells and tissues mdpi.com. Understanding the downstream signaling pathways affected by this compound would provide crucial insights into its protective mechanisms. Research on other natural compounds, such as quercetin, has explored its neuroprotective effects by examining its influence on various signaling pathways like NF-κB, sirtuins, and PI3K/Akt, providing a potential roadmap for similar studies on this compound researchgate.net.

Advanced techniques such as proteomics, metabolomics, and high-resolution imaging could be employed to provide a comprehensive picture of the cellular responses to this compound treatment. Transcriptomic analysis, as seen in studies investigating plant responses to stress, can reveal changes in gene expression profiles that shed light on the biological processes influenced by a compound nih.gov. Integrating data from these approaches would help build a detailed model of this compound's effects at the molecular and cellular levels.

Exploration of Novel this compound Analogs and Synthetic Routes

The exploration of novel this compound analogs is a critical area for future research to potentially enhance its potency, selectivity, and pharmacokinetic properties. Structural modifications to the this compound core could lead to compounds with improved biological activity or reduced off-target effects. This process often involves structure-activity relationship (SAR) studies, where systematic changes to the molecule are made and their impact on activity is assessed.

Developing efficient and scalable synthetic routes for this compound and its analogs is also essential for future translational applications. Natural product isolation can be challenging and yield-limited smolecule.com. While this compound has been isolated from Asparagus africanus, developing laboratory synthesis methods would ensure a consistent and sufficient supply for further research and potential development researchgate.netsmolecule.com. Research into the synthesis of other complex natural products, such as artemisinin (B1665778) and lignans (B1203133), highlights the importance of developing economical and efficient synthetic strategies researchgate.netscispace.comcifor-icraf.orgresearchgate.net. Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a promising approach for the stereoselective and efficient synthesis of complex molecules ucsd.edunih.gov. Exploring such routes for this compound could overcome limitations associated with traditional chemical synthesis.

Data on the synthesis of related steroidal sapogenins or spirostane derivatives could provide a starting point for developing this compound synthesis strategies smolecule.com. Research on the synthesis of lignans, which are also found in Asparagus africanus, demonstrates the various chemical approaches that can be employed in natural product synthesis researchgate.netresearchgate.net.

Development of Sustainable Production Methods (e.g., Plant Cell Culture, Chemoenzymatic Synthesis)

To ensure a sustainable and reliable supply of this compound, particularly for potential large-scale applications, the development of alternative production methods is crucial. Relying solely on extraction from wild-harvested plants can be environmentally unsustainable and subject to variations in yield and availability prota4u.org.

Plant cell culture techniques offer a promising avenue for the sustainable production of plant-derived compounds researchgate.netniscpr.res.inscribd.com. By growing plant cells in a controlled laboratory environment, it is possible to produce secondary metabolites like this compound independently of environmental factors and seasonal variations researchgate.netniscpr.res.inscribd.com. Studies on the tissue culture of other medicinal plants have shown that this method can enhance the production of valuable compounds niscpr.res.inscribd.com. For example, plant cell culture has been explored to increase the production of quinine (B1679958) in Cinchona ledgeriana scribd.com. Applying and optimizing these techniques for Asparagus africanus cells could provide a sustainable source of this compound. Factors such as media composition, growth regulators, and elicitation strategies would need to be investigated to maximize this compound production in cell cultures.

Chemoenzymatic synthesis, as mentioned earlier, also contributes to sustainable production by potentially reducing the need for harsh chemicals and energy-intensive steps associated with traditional chemical synthesis ucsd.edunih.gov. Developing chemoenzymatic routes for this compound could offer a more environmentally friendly and efficient production method.

Furthermore, exploring metabolic engineering approaches in suitable host organisms (e.g., yeast, bacteria, or even other plant systems) could be a long-term strategy for sustainable production. By introducing the genes responsible for this compound biosynthesis into a fast-growing microorganism or plant, it might be possible to create a highly efficient production system. This approach has been explored for the production of other plant-derived drugs, such as intermediates for etoposide (B1684455) researchgate.net.

Q & A

Basic Research Questions

Q. What are the key structural features of Muzanzagenin, and how are they validated experimentally?

- Methodological Answer : Structural elucidation relies on spectroscopic techniques (e.g., NMR for stereochemical analysis, mass spectrometry for molecular weight confirmation) combined with X-ray crystallography for absolute configuration determination. Cross-referencing spectral data with existing literature ensures accuracy .

- Example Workflow :

- NMR (¹H, ¹³C, 2D-COSY) to map carbon-hydrogen frameworks.

- High-resolution MS to confirm molecular formula.

- Comparative analysis with structurally similar saponins to resolve ambiguities .

Q. What in vitro assays are commonly used to evaluate this compound’s bioactivity?

- Methodological Answer : Standardized cell-based assays (e.g., cytotoxicity via MTT assay, anti-inflammatory activity via TNF-α/IL-6 ELISA) are prioritized. Dose-response curves and IC₅₀ calculations ensure reproducibility. Positive controls (e.g., doxorubicin for cytotoxicity) validate assay sensitivity .

- Key Considerations :

- Use triplicate samples to minimize variability.

- Include solvent controls to rule out vehicle interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

- Methodological Answer : Apply iterative analysis frameworks (e.g., triangulation of in vitro, in vivo, and computational data) to validate mechanisms. For example:

- Discrepancy Example : Conflicting cytotoxicity results in cancer cell lines.

- Resolution : Test purity via HPLC (>95%), validate cell line authenticity (STR profiling), and standardize culture conditions (e.g., serum-free media vs. FBS-supplemented) .

Q. What experimental designs are optimal for studying this compound’s pharmacokinetics?

- Methodological Answer : Employ a crossover design in animal models to compare bioavailability under varying administration routes (oral vs. intravenous). LC-MS/MS quantifies plasma concentrations, while compartmental modeling (e.g., non-linear mixed-effects) analyzes absorption/distribution .

- Critical Steps :

- Validate extraction protocols to recover this compound from biological matrices.

- Include metabolite profiling to account for biotransformation .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

- Methodological Answer : Document reaction conditions exhaustively (e.g., solvent purity, temperature gradients, catalyst loadings). Share raw data (e.g., NMR spectra, chromatograms) via open-access repositories. Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure method validation .

- Example :

- Intervention : Optimize glycosylation steps using phase-transfer catalysts.

- Comparison : Yield and enantiomeric excess vs. traditional methods.

- Outcome : Improved scalability and stereochemical fidelity .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

- Methodological Answer : Non-linear regression (e.g., sigmoidal curve fitting) for IC₅₀/EC₅₀ calculations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Address outliers via Grubbs’ test or robust statistical packages (e.g., R’s robustbase) .

- Pitfall Avoidance :

- Predefine significance thresholds (e.g., p < 0.01) to reduce Type I errors.

- Report effect sizes (e.g., Cohen’s d) for clinical relevance .

Q. How can multi-omics approaches enhance mechanistic studies of this compound?

- Methodological Answer : Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling pathways. For example:

- Hypothesis : this compound modulates NF-κB pathway.

- Validation : Knockdown/overexpression models + qPCR/Western blotting .

- Tools : Use pathway enrichment tools (e.g., DAVID, KEGG) to identify overrepresented biological processes .

Ethical & Methodological Compliance

Q. What ethical guidelines apply to in vivo studies involving this compound?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal research. Include:

- Sample size justification (power analysis).

- Humane endpoints (e.g., tumor volume limits).

- Institutional Animal Care and Use Committee (IACUC) approval .

Q. How should researchers address conflicting data in grant proposals or publications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.